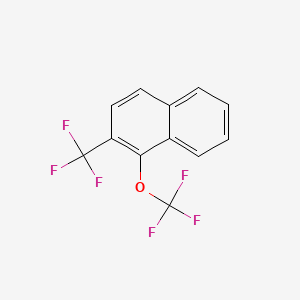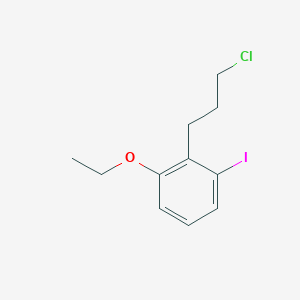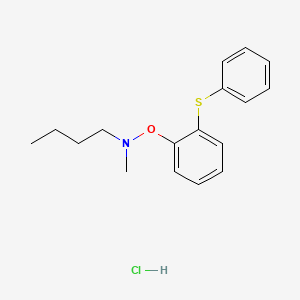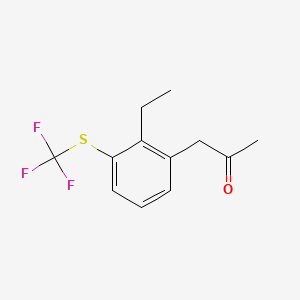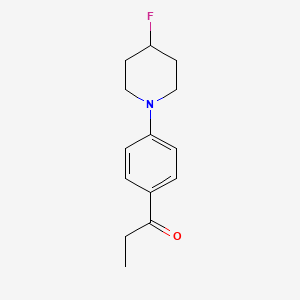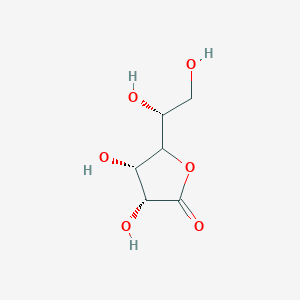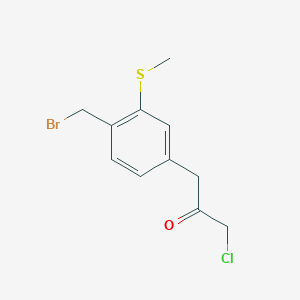
1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-2-one typically involves multiple steps. One common method starts with the bromination of 4-methylthiophenol to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction to attach the chloropropanone moiety. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.
化学反応の分析
Types of Reactions
1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones, while the chloropropanone moiety can undergo reduction to form alcohols.
Condensation Reactions: The compound can engage in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation with hydrogen peroxide can produce sulfoxides .
科学的研究の応用
1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylthio group can undergo oxidation, generating reactive intermediates that further interact with biological molecules .
類似化合物との比較
Similar Compounds
1-(4-(Bromomethyl)phenyl)ethanone: Similar in structure but lacks the methylthio and chloropropanone groups.
4-(Methylthio)phenylacetic acid: Contains the methylthio group but differs in the overall structure and functional groups.
4-Bromo-1H-pyrazole: Shares the bromomethyl group but has a different core structure
Uniqueness
The presence of both bromomethyl and methylthio groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .
特性
分子式 |
C11H12BrClOS |
|---|---|
分子量 |
307.63 g/mol |
IUPAC名 |
1-[4-(bromomethyl)-3-methylsulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-15-11-5-8(4-10(14)7-13)2-3-9(11)6-12/h2-3,5H,4,6-7H2,1H3 |
InChIキー |
YVKRNRRLSONQLF-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC(=C1)CC(=O)CCl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


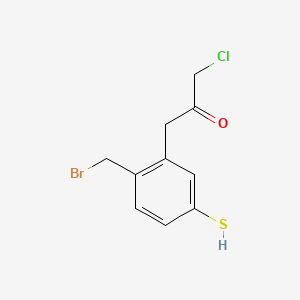
![(S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine](/img/structure/B14051373.png)
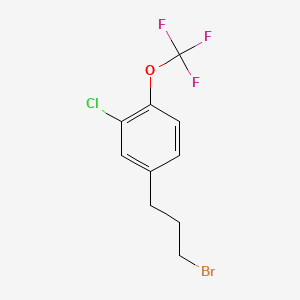

![1-[4-(Hydroxymethyl)cyclohexyl]ethanone](/img/structure/B14051395.png)
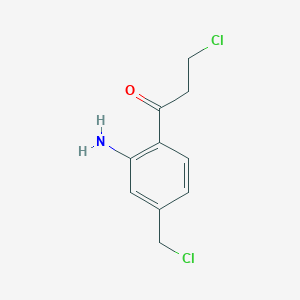
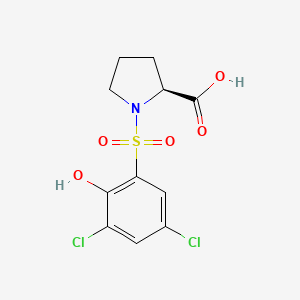
![1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14051418.png)
